N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Enone Intermediate: The reaction starts with the condensation of 2-methylbenzaldehyde with piperidine to form an enone intermediate.
Chlorination: The enone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride.
Amidation: The chlorinated enone is reacted with benzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Benzotrifluoride: Another compound with a trifluoromethyl group instead of a chlorinated phenyl group.
Uniqueness
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[1-chloro-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26) |
InChI Key |
SIQXMIUJAVECCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.